Structural characterization of 4-(3,3-Difluoroazetidin-1-yl)piperidine HCl
Structural characterization of 4-(3,3-Difluoroazetidin-1-yl)piperidine HCl
An In-Depth Technical Guide to the Structural Characterization of 4-(3,3-Difluoroazetidin-1-yl)piperidine HCl
Abstract
This technical guide provides a comprehensive methodological framework for the definitive structural characterization of 4-(3,3-Difluoroazetidin-1-yl)piperidine HCl, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a difluoroazetidine moiety onto a piperidine scaffold presents unique analytical challenges and opportunities. This document outlines a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. For each technique, we detail not only the experimental protocol but also the underlying scientific rationale and expected data interpretation, providing researchers and drug development professionals with a robust workflow for validating the structure, purity, and key physicochemical properties of this compound and its analogues.
Introduction and Scientific Context
Heterocyclic ring systems, particularly piperidine and azetidine, are foundational scaffolds in modern drug discovery. The piperidine ring is one of the most prevalent heterocyclic subunits found in FDA-approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties[1]. Azetidines, particularly when fluorinated, serve as bioisosteric replacements for other groups, often improving metabolic stability, binding affinity, and membrane permeability.
The subject of this guide, 4-(3,3-Difluoroazetidin-1-yl)piperidine HCl, combines these two privileged structures. The geminal difluoro group on the azetidine ring is of particular note; it acts as a non-hydrolyzable mimic of a carbonyl group and can modulate the basicity (pKa) of the adjacent nitrogen atom, influencing drug-receptor interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Given its potential as a key building block in the development of novel therapeutics, an unambiguous and thorough structural elucidation is paramount. This guide establishes a validated, multi-pronged analytical workflow to ensure the identity and integrity of the molecule.
Physicochemical and Molecular Properties
A foundational step in characterization is the compilation of fundamental molecular properties. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for biological screening and formulation development.
| Property | Value | Source |
| Chemical Name | 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride | - |
| CAS Number | 1373503-66-2 (dihydrochloride referenced) | [1][2] |
| Molecular Formula | C₈H₁₅ClF₂N₂ | - |
| Molecular Weight | 212.67 g/mol | Calculated |
| Free Base Formula | C₈H₁₄F₂N₂ | [3] |
| Free Base MW | 176.21 g/mol | [3] |
| Physical State | White to off-white solid | Expected[4] |
| Solubility | Expected to be soluble in water, methanol, DMSO | - |
Synthesis Pathway Overview
While various synthetic routes are possible, a common and efficient strategy involves the reductive amination between piperidin-4-one and 3,3-difluoroazetidine. This approach is widely used for creating C-N bonds in the synthesis of tertiary amines.
Caption: Generalized workflow for the synthesis via reductive amination.
This process first involves the neutralization of the 3,3-difluoroazetidine hydrochloride salt, followed by its condensation with piperidin-4-one to form an iminium intermediate, which is then reduced in situ to yield the final product. The subsequent treatment with hydrochloric acid affords the stable salt.
Integrated Structural Characterization Workflow
A definitive structural proof requires the convergence of data from multiple orthogonal analytical techniques. The workflow below illustrates the logical progression from initial confirmation to detailed three-dimensional analysis.
Caption: A multi-technique workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise covalent structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete assignment.
Rationale and Experimental Choices
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¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
¹⁹F NMR: Directly observes the fluorine atoms. The chemical shift and coupling to adjacent protons (²JHF) are diagnostic for the difluoroazetidine moiety.
-
2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) establishes H-H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, enabling unambiguous assignment.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). D₂O is an excellent choice for an HCl salt to observe exchangeable protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
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Acquire a standard 1D proton spectrum with a spectral width of ~16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum with a spectral width of ~220 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak[5].
Predicted NMR Data and Interpretation
The following table summarizes the expected chemical shifts and multiplicities. Actual values may vary based on solvent and concentration.
Caption: Structure with atom numbering for NMR assignments.
| Atom # | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings & Notes |
| 1, 1' | CH₂ (Azetidine) | ~4.5 (t) | ~65 (t) | Triplet due to ²JHF coupling (~55-60 Hz). |
| 2 | C (Azetidine) | - | ~85 (t) | Triplet in ¹³C NMR due to ¹JCF coupling. |
| 3 | CH (Piperidine) | ~3.0-3.5 (m) | ~60 | Methine proton, likely broad due to couplings. |
| 4, 4', 5, 5' | CH₂ (Piperidine) | ~1.5-2.5 & ~3.0-3.6 (m) | ~30 & ~50 | Complex multiplets due to axial/equatorial positions and coupling to N-H⁺. |
| N-H⁺ (Piperidine) | N-H⁺ | ~9.0 (br s) | - | Broad singlet, exchangeable with D₂O. |
| ¹⁹F NMR | - | ~ -90 to -110 (t) | - | Triplet due to ²JHF coupling to adjacent CH₂ protons. |
Mass Spectrometry (MS)
MS provides a direct measurement of the molecular weight and can offer structural information through fragmentation analysis.
Rationale and Experimental Choices
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Technique: Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique suitable for polar, pre-charged molecules like HCl salts.
-
Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.
-
Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial for determining the accurate mass and confirming the elemental composition.
Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
MS Acquisition:
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Operate in positive ion mode.
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Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
For HRMS, the instrument should be calibrated to ensure high mass accuracy (<5 ppm).
-
-
Tandem MS (MS/MS): To study fragmentation, select the molecular ion (m/z 177.12) and subject it to collision-induced dissociation (CID).
Expected Mass Spectrum Data
| Ion | Formula | Calculated m/z | Observed m/z | Notes |
| [M+H]⁺ | [C₈H₁₅F₂N₂]⁺ | 177.1203 | ~177.12 | Molecular ion of the free base. |
| Fragment 1 | [C₅H₁₀N]⁺ | 84.08 | ~84.08 | Loss of the difluoroazetidine moiety. |
| Fragment 2 | [C₃H₄F₂N]⁺ | 92.03 | ~92.03 | Represents the protonated difluoroazetidine ring after fragmentation. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.
Rationale and Experimental Choices
The IR spectrum will confirm the presence of key bonds, including the N-H⁺ of the hydrochloride salt, C-F bonds of the fluoro-substituent, and the aliphatic C-H and C-N bonds of the heterocyclic rings. Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.
Experimental Protocol: FTIR-ATR
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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Data Acquisition:
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Record a background spectrum of the clean, empty ATR crystal.
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Record the sample spectrum over the range of 4000-400 cm⁻¹.
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Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-2400 | Strong, Broad | N-H⁺ stretch from the piperidinium ion[6]. |
| 2950-2850 | Medium-Strong | Aliphatic C-H stretching (piperidine and azetidine rings). |
| 1450-1400 | Medium | CH₂ scissoring. |
| 1200-1000 | Strong | C-F stretching vibrations. This is a key diagnostic band. |
| 1250-1150 | Medium | C-N stretching vibrations. |
X-ray Crystallography
While NMR provides the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Rationale and Experimental Choices
This technique is the "gold standard" for structural determination. It provides definitive proof of connectivity and stereochemistry. The primary challenge is growing diffraction-quality single crystals.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth:
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Attempt to grow single crystals through slow evaporation, vapor diffusion, or cooling of a saturated solution.
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Screen a variety of solvents and solvent/anti-solvent pairs (e.g., Methanol/Ether, Ethanol/Hexane, Water).
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Data Collection:
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Mount a suitable crystal on a goniometer.
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Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation)[7].
-
-
Structure Solution and Refinement:
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Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to locate the atoms.
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Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles[8].
-
Expected Crystallographic Data
A successful analysis would yield a detailed crystallographic information file (CIF) containing:
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Crystal System and Space Group: e.g., Monoclinic, P2₁/c.
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Unit Cell Dimensions: a, b, c, α, β, γ.
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Atomic Coordinates: A precise 3D map of every non-hydrogen atom.
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Intermolecular Interactions: The data will reveal how the chloride counter-ion interacts with the protonated piperidine nitrogen via hydrogen bonding and other packing forces in the crystal lattice.
Conclusion
The structural characterization of 4-(3,3-Difluoroazetidin-1-yl)piperidine HCl is a critical step in its validation as a building block for drug discovery. A singular technique is insufficient for complete elucidation. The integrated workflow presented in this guide, combining high-resolution mass spectrometry, multi-nuclear NMR, infrared spectroscopy, and X-ray crystallography, provides a robust and self-validating system. By following these methodologies, researchers can ensure the unambiguous identification of the target compound, providing the high-quality data necessary for advancing research and development programs.
References
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